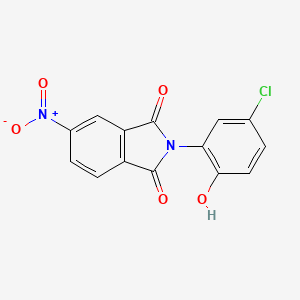
2-(4-bromophenyl)-N-(4-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis methods for compounds structurally related to “2-(4-bromophenyl)-N-(4-pyridinylmethyl)acetamide” involve multi-step processes including alkylation, nitration, and reductive acetylation. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the importance of optimal reaction conditions for alkylation and nitration steps to achieve high yields (Zhang Da-yang, 2004). Another example is the reductive acetylation of oximes mediated with iron(II) acetate to produce N-acetyl enamides, showcasing the versatility of iron(II) acetate in organic syntheses (Wenjun Tang et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their conformation and intermolecular interactions. Studies on similar molecules have highlighted the dihedral angles between different parts of the molecules, indicating the spatial arrangement that might affect their reactivity and properties. For instance, 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide's crystal structure analysis shows intermolecular hydrogen bonds and C-H⋯π contacts forming chains, suggesting a potential for forming supramolecular assemblies (Zhu-Ping Xiao et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of “this compound” and related compounds involves a variety of reactions, including cyclometalation and coupling reactions. For example, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine demonstrate the compound's utility in catalytic processes, such as in the synthesis of biarylaldehydes through a one-pot oxidation/Suzuki reaction (Chen Xu et al., 2014).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the practical applications of this compound. While specific data on “this compound” itself is not detailed, related compounds exhibit distinct crystalline structures and intermolecular interactions, as seen in the structural elucidation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives (B. MahyavanshiJyotindra et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for derivatization, are essential for the compound's application in synthetic chemistry. The microwave-assisted synthesis of related acetamide derivatives highlights the efficiency of such methods in producing compounds with significant yields and purity (Mohamed Ghazzali et al., 2012).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c15-13-3-1-11(2-4-13)9-14(18)17-10-12-5-7-16-8-6-12/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRZKVOFAOJDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)

![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)
![5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5782105.png)


![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5782133.png)


![10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5782165.png)

![2-{4-ethyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5782182.png)
![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5782189.png)
